p-SCN-Bn-nota
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-SCN-Bn-NOTA: is a bifunctional chelator widely used in the field of molecular imaging and radiopharmaceuticals. Its full chemical name is 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid . This compound is known for its ability to form stable complexes with various metal ions, making it an essential tool in the development of diagnostic and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-NOTA typically involves the conjugation of the isothiocyanate group to the benzyl group of 1,4,7-triazacyclononane-1,4,7-triacetic acid. The reaction is carried out in a sodium carbonate buffer at pH 8.7, with a 10-fold molar excess of this compound. The reaction mixture is incubated at room temperature for 2 hours and then quenched by adjusting the pH to 7.0-7.4 using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: p-SCN-Bn-NOTA primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with amines, forming stable thiourea linkages. The compound can also act as a chelator, forming stable complexes with metal ions such as gallium, copper, and indium .
Common Reagents and Conditions:
Reagents: Sodium carbonate buffer, hydrochloric acid, metal salts (e.g., gallium chloride, copper sulfate).
Conditions: Room temperature, pH 8.7 for conjugation reactions, pH 7.0-7.4 for quenching.
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various imaging and therapeutic applications .
Scientific Research Applications
p-SCN-Bn-NOTA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of p-SCN-Bn-NOTA involves its ability to form stable complexes with metal ions. The isothiocyanate group reacts with amine groups on biomolecules, forming thiourea linkages. This allows the compound to effectively chelate metal ions, which can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved depend on the specific application, such as targeting tumor cells in cancer imaging .
Comparison with Similar Compounds
p-SCN-Bn-DOTA: Another bifunctional chelator with similar applications but different chemical structure.
DOTA-NHS-ester: Used for similar purposes but with different functional groups for conjugation.
Uniqueness: p-SCN-Bn-NOTA is unique due to its high stability and affinity for metal ions, making it particularly suitable for applications requiring long-term stability and precise targeting .
Conclusion
This compound is a versatile and essential compound in the fields of molecular imaging and radiopharmaceuticals. Its ability to form stable complexes with metal ions and its wide range of applications make it a valuable tool in scientific research and industry.
Properties
CAS No. |
1206475-68-4 |
---|---|
Molecular Formula |
C20H26N4O6S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1 |
InChI Key |
ABEIJMWLNYUWMD-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.